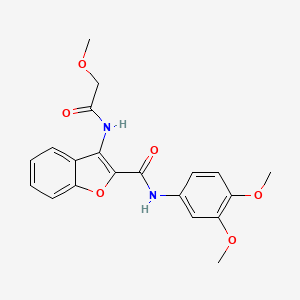
2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one, also known as MS-PPE, is an organosulfur compound used in a variety of synthetic organic chemistry applications. It is a versatile reagent that has been used in a number of different synthetic processes, including the synthesis of heterocycles, peptides, and other organic molecules. MS-PPE has a wide range of potential applications in scientific research, including the synthesis of new drugs and biological agents.
Wirkmechanismus
2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a versatile reagent that can be used in a variety of different synthetic processes. The mechanism of action of this compound is largely dependent on the specific reaction being carried out. Generally, this compound acts as an electrophile, accepting electrons from the reactants to form new covalent bonds. Additionally, this compound can act as a nucleophile, donating electrons to form new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. This compound is not known to have any direct effects on humans or animals. However, due to its potential applications in the synthesis of drugs and biological agents, there is a possibility that this compound may have indirect effects on humans and animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one in laboratory experiments include its low cost, its wide range of potential applications, and its ease of use. Additionally, this compound is a relatively stable compound and is not easily oxidized. The main limitation of using this compound in laboratory experiments is its relatively low reactivity, which can make it difficult to achieve desired results.
Zukünftige Richtungen
There are a number of potential future directions for 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one. It could be used in the synthesis of new drugs and biological agents, as well as in the development of new materials, such as polymers and nanomaterials. Additionally, this compound could be used in the synthesis of novel peptides and heterocycles. Finally, this compound could be used to develop new methods for the synthesis of organic molecules.
Synthesemethoden
2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is synthesized from the reaction of 2-methanesulfonylbenzodiazole and 1-(piperidin-1-yl)ethan-1-one in an aqueous medium. The reaction is carried out at room temperature in the presence of an organic base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically complete within 24 hours.
Wissenschaftliche Forschungsanwendungen
2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one has a wide range of potential applications in scientific research. It has been used in the synthesis of novel drugs, including anti-cancer agents, and in the development of new biological agents. It has also been used in the synthesis of peptides, heterocycles, and other organic molecules. Additionally, this compound has been used in the synthesis of new materials, such as polymers and nanomaterials.
Eigenschaften
IUPAC Name |
2-(2-methylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)15-16-12-7-3-4-8-13(12)18(15)11-14(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPENQLRONNYYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508089.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B6508101.png)
![6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one](/img/structure/B6508103.png)

![4-fluoro-N-[(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6508132.png)
![N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6508134.png)
![4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B6508141.png)
![N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508145.png)
![2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6508146.png)
![1-(azepan-1-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508152.png)
![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6508169.png)
![2-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6508176.png)
![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)